molecular formula C16H15NO3 B14692188 Glycine, 2-phenyl-N-(phenylacetyl)-, L- CAS No. 24003-71-2

Glycine, 2-phenyl-N-(phenylacetyl)-, L-

Cat. No.: B14692188
CAS No.: 24003-71-2
M. Wt: 269.29 g/mol
InChI Key: YNNIOBNUNOYVLD-HNNXBMFYSA-N
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Description

Glycine, 2-phenyl-N-(phenylacetyl)-, L-: is a chemical compound known for its unique structure and properties It is a derivative of glycine, an amino acid, and features phenyl and phenylacetyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, 2-phenyl-N-(phenylacetyl)-, L- typically involves the amidation of glycine derivatives with phenylacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups to achieve the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine, 2-phenyl-N-(phenylacetyl)-, L- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Glycine, 2-phenyl-N-(phenylacetyl)-, L- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids makes it a valuable tool for probing biochemical pathways.

Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. Its ability to mimic natural amino acids can be exploited to create therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, Glycine, 2-phenyl-N-(phenylacetyl)-, L- can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Glycine, 2-phenyl-N-(phenylacetyl)-, L- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-Phenyl-N-(phenylacetyl)glycine
  • 2-Phenyl-2-propanol
  • Phenylacetic acid derivatives

Comparison: Glycine, 2-phenyl-N-(phenylacetyl)-, L- is unique due to its specific structural features, such as the presence of both phenyl and phenylacetyl groups This distinguishes it from other similar compounds, which may lack one or both of these groups

Properties

CAS No.

24003-71-2

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(2S)-2-phenyl-2-[(2-phenylacetyl)amino]acetic acid

InChI

InChI=1S/C16H15NO3/c18-14(11-12-7-3-1-4-8-12)17-15(16(19)20)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18)(H,19,20)/t15-/m0/s1

InChI Key

YNNIOBNUNOYVLD-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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